molecular formula C20H20ClN7O B10923907 5-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10923907
M. Wt: 409.9 g/mol
InChI Key: IJBWSCWVAJIAAT-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrazolyl group, and a triazolopyrimidine core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps, including the formation of the triazolopyrimidine core, the introduction of the chlorophenyl group, and the attachment of the pyrazolyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the pyrazolyl and triazolopyrimidine groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific biological pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 5-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    5-(4-chlorophenyl)-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide: Lacks the methyl group on the pyrazolyl ring.

    5-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: Has a different position of the carboxamide group.

Properties

Molecular Formula

C20H20ClN7O

Molecular Weight

409.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[2-methyl-3-(5-methylpyrazol-1-yl)propyl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H20ClN7O/c1-13(11-27-14(2)7-8-24-27)10-22-19(29)18-9-17(15-3-5-16(21)6-4-15)26-20-23-12-25-28(18)20/h3-9,12-13H,10-11H2,1-2H3,(H,22,29)

InChI Key

IJBWSCWVAJIAAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(C)CNC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)Cl

Origin of Product

United States

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